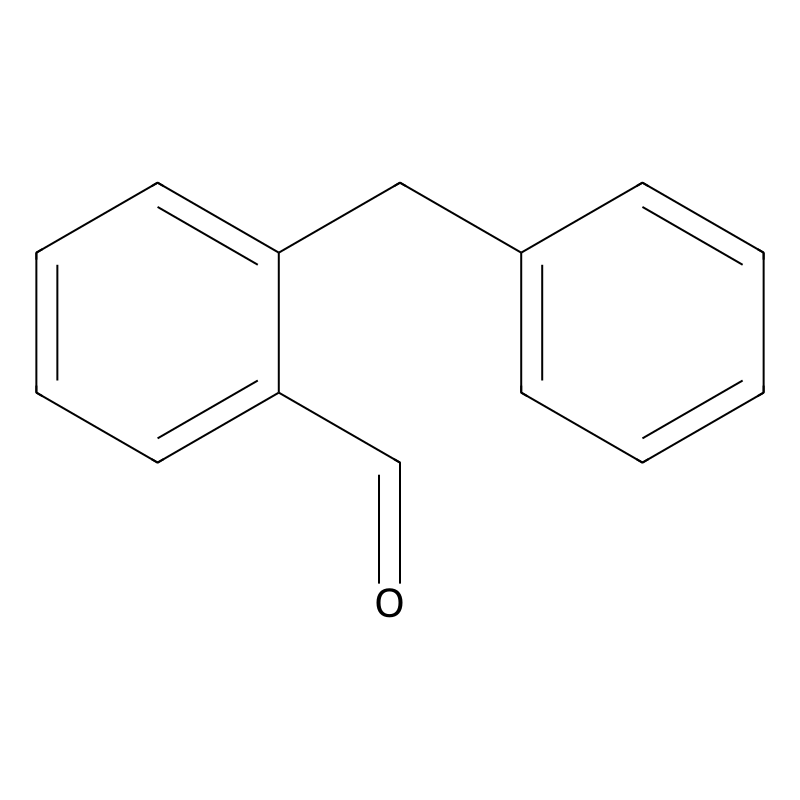2-Benzylbenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis:
- Precursor molecule: 2-Benzylbenzaldehyde can serve as a starting material for the synthesis of more complex molecules. Its reactive carbonyl group allows for various chemical transformations, such as condensation reactions, aldol reactions, and reductive amination. These reactions can lead to the formation of diverse organic compounds with potential applications in pharmaceuticals, materials science, and other fields [Source: John Wiley and Sons, Inc. "2-Benzylbenzaldehyde." PubChem ].
Material Science:
- Liquid crystal precursor: Certain derivatives of 2-benzylbenzaldehyde exhibit liquid crystalline properties. These materials can change their physical properties, such as viscosity and optical properties, in response to external stimuli like temperature or electric fields. This makes them potential candidates for various applications, including displays, sensors, and optical devices [Source: Royal Society of Chemistry. "Liquid crystals." ].
Biological Studies:
- Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 2-benzylbenzaldehyde and its derivatives. These studies suggest that they may exhibit activity against certain bacteria and fungi, although further research is needed to understand their mechanisms of action and potential applications [Source: American Society for Microbiology. "Antimicrobial Agents and Chemotherapy." ].
2-Benzylbenzaldehyde, also known as benzyl 2-benzylideneacetate, is an aromatic aldehyde characterized by the presence of both a benzyl group and a benzaldehyde functional group. Its chemical structure can be represented as CHO, featuring a phenyl ring attached to a formyl group. This compound exhibits a distinct almond-like aroma, making it valuable in various applications, particularly in the fragrance and flavor industries.
- Oxidation: It can be oxidized to form benzoic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to its corresponding alcohol, benzyl alcohol, using reducing agents like lithium aluminum hydride.
- Condensation Reactions: 2-Benzylbenzaldehyde can undergo condensation reactions with various nucleophiles, leading to the formation of α,β-unsaturated carbonyl compounds.
- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
Research on the biological activity of 2-benzylbenzaldehyde indicates potential antimicrobial and antifungal properties. Studies have shown that it exhibits moderate activity against certain bacterial strains and fungi. Additionally, its structural similarity to other bioactive compounds suggests that it may have further pharmacological applications.
The synthesis of 2-benzylbenzaldehyde can be achieved through several methods:
- Benzoin Condensation: This method involves the reaction of benzaldehyde with itself in the presence of a catalyst (such as sodium cyanide) to form benzoin, which can then be oxidized to yield 2-benzylbenzaldehyde.
- Wittig Reaction: The compound can also be synthesized via the Wittig reaction by reacting an appropriate phosphonium ylide with a suitable aldehyde.
- Friedel-Crafts Acylation: Another synthetic route involves the acylation of toluene using an acyl chloride in the presence of a Lewis acid catalyst.
2-Benzylbenzaldehyde finds applications across various industries:
- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
- Flavoring Agent: It is utilized as a flavoring agent in food products, particularly in confections and baked goods.
- Chemical Intermediate: The compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Interaction studies involving 2-benzylbenzaldehyde have focused on its reactivity with various biological molecules. For instance:
- Antimicrobial Interactions: Investigations into its antimicrobial properties reveal interactions with bacterial cell membranes, leading to disruption and cell death.
- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating potential for therapeutic applications.
Several compounds are structurally or functionally similar to 2-benzylbenzaldehyde. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzaldehyde | CHCHO | Simplest aromatic aldehyde; used extensively in flavoring. |
| Benzyl Alcohol | CHCHOH | Reduced form of benzaldehyde; used as a solvent and preservative. |
| Cinnamaldehyde | CHO | Contains an additional double bond; used in flavoring and fragrance. |
| Vanillin | CHO | A methoxy-substituted aromatic aldehyde; key flavor component in vanilla. |
Uniqueness of 2-Benzylbenzaldehyde
2-Benzylbenzaldehyde stands out due to its dual functional groups (the benzyl and aldehyde), which allow for diverse chemical reactivity not seen in simpler aldehydes like benzaldehyde alone. Its unique structure enables specific interactions that may enhance its biological activity compared to related compounds.








